2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features both indole and isoindole moieties. Indole derivatives are known for their significant biological activities and are prevalent in many natural products and pharmaceuticals . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under acidic conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced indole derivatives.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing various biological processes . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as 2-(1H-indol-3-yl)ethan-1-ol and 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide . Compared to these compounds, 2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione is unique due to its combined indole and isoindole structure, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H14N2O3 |
---|---|
Molecular Weight |
318.3 g/mol |
IUPAC Name |
2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H14N2O3/c1-11-17(14-8-4-5-9-15(14)20-11)16(22)10-21-18(23)12-6-2-3-7-13(12)19(21)24/h2-9,20H,10H2,1H3 |
InChI Key |
NNWUCJXARJEGFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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